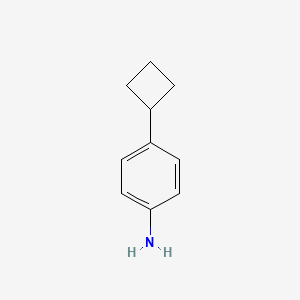
4-Cyclobutylaniline
Vue d'ensemble
Description
4-Cyclobutylaniline is a compound used in the preparation of condensed N heterocycles and other cycloalkanes . It has a molecular weight of 147.21 and its molecular formula is C10H13N . It is typically a solid or liquid at room temperature.
Synthesis Analysis
The synthesis of 4-Cyclobutylaniline involves a [4+2] annulation method enabled by visible-light photoredox catalysis . This method allows monocyclic and bicyclic cyclobutylanilines to undergo annulation with terminal and internal alkynes, generating a wide variety of amine-substituted cyclohexenes . The reaction is overall redox neutral with perfect atom economy .Molecular Structure Analysis
The molecular structure of 4-Cyclobutylaniline can be represented by the InChI code:1S/C10H13N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3,11H2 . This indicates that the molecule consists of a cyclobutyl group attached to an aniline group. Chemical Reactions Analysis
4-Cyclobutylaniline can undergo a [4+2] annulation reaction with alkynes under visible light photoredox catalysis . This reaction results in the formation of amine-substituted cyclohexenes . The reaction is overall redox neutral and has perfect atom economy .Physical And Chemical Properties Analysis
4-Cyclobutylaniline has a molecular weight of 147.22 . It is typically a solid or liquid at room temperature.Applications De Recherche Scientifique
1. Visible-Light-Mediated [4+2] Annulation of N-Cyclobutylanilines with Alkynes
- Summary of Application: This research involves a visible-light-mediated heterogeneous [4+2] annulation of N-cyclobutylanilines with alkynes catalyzed by self-doped Ti 3+ @TiO 2 .
- Methods of Application: The self-doped Ti 3+ @TiO 2 is stable under photooxidation conditions, easy to recycle, and can be used multiple times without appreciable loss of activity . The annulation reaction is mediated by singlet oxygen, which is generated through the photosensitization of oxygen in the air by the self-doped Ti 3+ @TiO 2 .
- Results or Outcomes: The substrate scopes of the two processes are comparable .
2. Photoredox-Catalyzed [4+2] Annulation of Cyclobutylanilines with Alkenes, Alkynes, and Diynes
- Summary of Application: This research applies continuous flow technology to intermolecular [4+2] annulation of cyclobutylanilines with alkenes, alkynes, and diynes by photoredox catalysis .
- Methods of Application: The research demonstrates a gram-scale annulation in continuous flow using a much lower catalyst loading .
- Results or Outcomes: An across-the-board improvement in the annulation’s efficiency is noticed .
3. The Cleavage of a C-C Bond in Cyclobutylanilines
- Summary of Application: This research involves the cleavage of a C-C bond in cyclobutylanilines .
- Methods of Application: Monocyclic and bicyclic cyclobutylanilines undergo the annulation with terminal and internal alkynes to generate a wide variety of amine-substituted cyclohexenes . This includes new hydrindan and decalin derivatives with good to excellent diastereoselectivity .
- Results or Outcomes: The reaction is overall redox neutral with perfect atom economy .
Safety And Hazards
The safety information for 4-Cyclobutylaniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Orientations Futures
The future directions for 4-Cyclobutylaniline could involve the development of new synthetic methods and applications. For instance, the use of continuous flow technology has been shown to improve the efficiency of the [4+2] annulation of cyclobutylanilines with alkenes, alkynes, and diynes by photoredox catalysis . This suggests that further optimization and application of this technology could be a promising direction for future research.
Propriétés
IUPAC Name |
4-cyclobutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQVTMCLQCBATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylaniline | |
CAS RN |
3158-69-8 | |
| Record name | 4-cyclobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



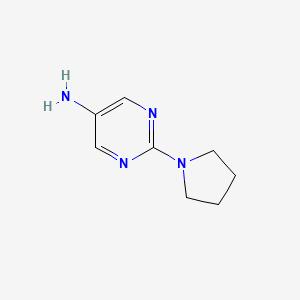
![[4-(Difluoromethyl)phenyl]methanol](/img/structure/B1426071.png)
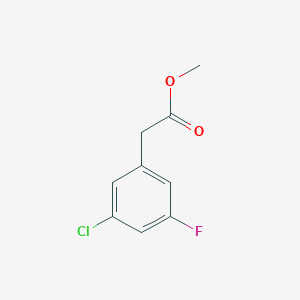
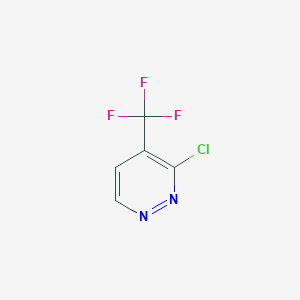
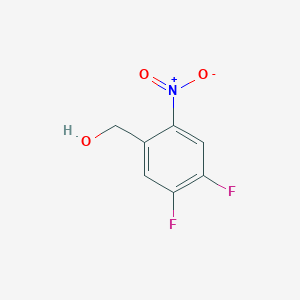
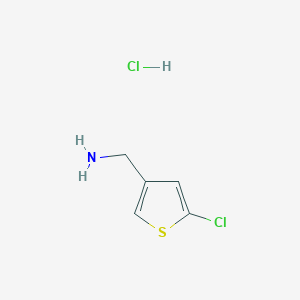
![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)
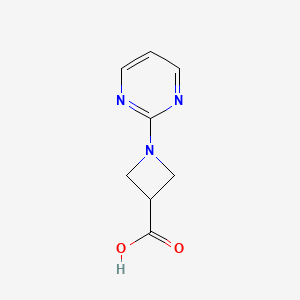
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)
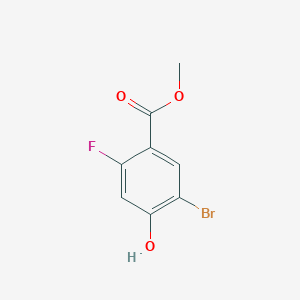
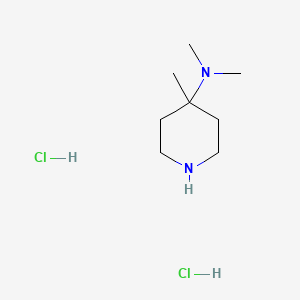
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)
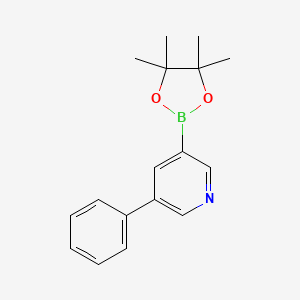
![{2-[(4-Chlorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1426093.png)